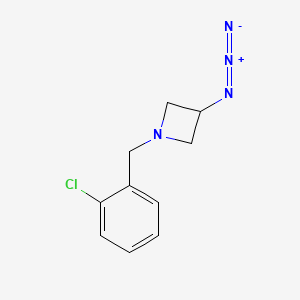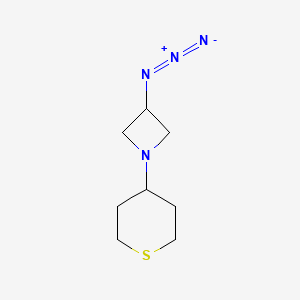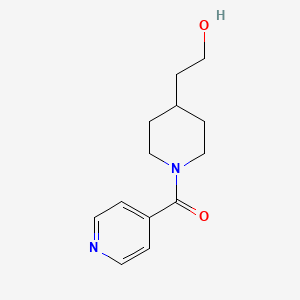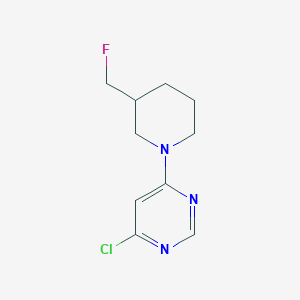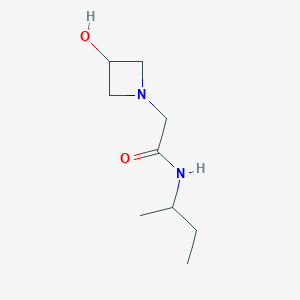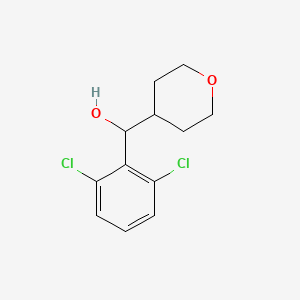
(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Descripción general
Descripción
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DOPO-MA and is widely used as a flame retardant and a curing agent in the manufacturing of polymers.
Aplicaciones Científicas De Investigación
1. Photoredox Catalysis Studies
The compound (2,6-Dichlorophenyl)(oxan-4-yl)methanol is relevant in photoredox catalysis research. A study by Senz and Gsponer (1995) investigated the electron-transfer quenching of tris(2,2′-bipyridine)ruthenium(II) by dichlorophenol derivatives, including 2,6-dichlorophenol, in methanol solutions. This research provides insights into the photoredox behaviors of similar dichlorophenol compounds (Senz & Gsponer, 1995).
2. Protecting Group for Carboxylic Acids
Kurosu et al. (2007) described the use of a similar compound, (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, as an acid- and base-stable protecting group for carboxylic acids. This compound was found to be stable to a variety of chemical conditions and can be deprotected by a solvolytic displacement reaction (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
3. Microbial Degradation of Chlorinated Phenols
In the field of environmental chemistry, Häggblom et al. (1993) explored the methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol. Their study revealed the sequential dechlorination and mineralization of these compounds under specific microbial conditions (Häggblom, Rivera, & Young, 1993).
4. Synthesis of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate related to this compound, using microbial cells. This research contributes to the development of methods for synthesizing chiral intermediates in pharmaceuticals (Ni, Zhou, & Sun, 2012).
5. Biodegradation Studies
Chudoba et al. (1989) conducted studies on the biodegradation of dichlorophenols, like 2,4-dichlorophenol, which shares structural similarities with this compound. This research provides valuable information on the environmental fate and microbial breakdown of chlorinated phenolic compounds (Chudoba, Alboková, Lentge, & Kümmel, 1989).
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








